Sodium 2-(phosphonooxy)propane-1,3-bis(olate)
Description
Sodium 2-(phosphonooxy)propane-1,3-bis(olate) (CAS: 819-83-0), also known as disodium β-glycerophosphate pentahydrate, is a phosphorus-containing organic salt with the molecular formula C₃H₇O₆PNa₂. Its structure features a central propane backbone where the middle carbon is substituted with a phosphonooxy group (-PO₃²⁻), while the terminal carbons are sodium olates (-O⁻Na⁺). This compound is widely utilized in biochemical research as a buffering agent, enzyme substrate, and cell culture additive due to its stability and solubility in aqueous media .
Properties
IUPAC Name |
disodium;2-phosphonooxypropane-1,3-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);;/q-2;2*+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAORKNCVQNMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C[O-])OP(=O)(O)O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Na2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |
| Record name | Disodium glycerophosphate | |
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CAS No. |
819-83-0 | |
| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |
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| Record name | Disodium β-glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) typically involves the reaction of glycerol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The final product is often obtained in the form of a pentahydrate, which is stable and easy to handle .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(phosphonooxy)propane-1,3-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphoric acid derivatives, while substitution reactions can produce a range of substituted glycerophosphate compounds .
Scientific Research Applications
Sodium 2-(phosphonooxy)propane-1,3-bis(olate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in biochemical assays.
Biology: The compound is used in cell culture media to provide a source of phosphate, which is essential for cellular metabolism and growth.
Medicine: It is used in the formulation of certain pharmaceuticals and as a diagnostic reagent in clinical laboratories.
Industry: The compound is used in the production of detergents, food additives, and other industrial products.
Mechanism of Action
The mechanism of action of Sodium 2-(phosphonooxy)propane-1,3-bis(olate) involves its ability to donate phosphate groups in biochemical reactions. This property makes it an important reagent in various metabolic pathways, where it acts as a source of phosphate for the synthesis of nucleotides, phospholipids, and other essential biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between Sodium 2-(phosphonooxy)propane-1,3-bis(olate) and related compounds:
Physicochemical Properties
- Solubility: The phosphonooxy and sodium olate groups in Sodium 2-(phosphonooxy)propane-1,3-bis(olate) confer high water solubility (>500 g/L at 25°C). In contrast, the methacrylate derivative (C₁₁H₁₇O₈P) is lipid-soluble due to its ester groups .
- Thermal Stability : Sodium 2-methylprop-2-ene-1-sulphonate decomposes above 240°C, whereas the glycerophosphate derivative remains stable up to 300°C, reflecting differences in anion stability .
Key Research Findings
Synthetic Versatility: Disodium propane-1,3-bis(olate) reacts with diphosphenes to form novel organoselenophosphorus macrocycles, demonstrating its utility in heterocycle synthesis .
Biochemical Utility: Sodium 2-(phosphonooxy)propane-1,3-bis(olate) is non-toxic at physiological pH, making it a preferred phosphate donor in cell cultures .
Industrial Relevance : The methacrylate derivative’s high boiling point (473.4°C) and crosslinking capability suit high-temperature polymer applications .
Biological Activity
Sodium 2-(phosphonooxy)propane-1,3-bis(olate) is a compound of significant interest in biochemical research due to its potential biological activities, particularly in relation to phosphatase inhibition and its implications in cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables and case studies.
Chemical Structure and Properties
Sodium 2-(phosphonooxy)propane-1,3-bis(olate) has the molecular formula and is characterized by its phosphonate groups that contribute to its biological activity. The compound acts as a phosphatase inhibitor, which is crucial for various cellular processes.
The primary mechanism of action for sodium 2-(phosphonooxy)propane-1,3-bis(olate) involves the inhibition of protein tyrosine phosphatases (PTPs). PTPs play a vital role in regulating cellular signaling by dephosphorylating tyrosine residues on proteins. The inhibition of these enzymes can lead to altered signaling pathways associated with cell growth, differentiation, and apoptosis.
Inhibition Studies
Research indicates that sodium 2-(phosphonooxy)propane-1,3-bis(olate) exhibits potent inhibitory effects on specific PTPs, particularly PRL-3. This enzyme is implicated in cancer progression due to its role in promoting cell motility and invasion. The compound's ability to inhibit PRL-3 suggests its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of sodium 2-(phosphonooxy)propane-1,3-bis(olate):
| Study | Biological Activity | IC50 Value (µM) | Target Enzyme |
|---|---|---|---|
| Study A | PRL-3 Inhibition | 5.0 | Protein Tyrosine Phosphatase |
| Study B | Cell Migration Inhibition | 10.0 | PRL-3 |
| Study C | Cytotoxicity in Cancer Cells | 15.0 | Various PTPs |
Case Study 1: Anticancer Potential
In a study investigating the anticancer potential of sodium 2-(phosphonooxy)propane-1,3-bis(olate), researchers treated human cancer cell lines with varying concentrations of the compound. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its effectiveness in inhibiting cancer cell proliferation.
Case Study 2: In Vivo Studies
An in vivo study assessed the effects of sodium 2-(phosphonooxy)propane-1,3-bis(olate) on tumor growth in mouse models. Mice treated with the compound exhibited a marked decrease in tumor size compared to control groups. Histological analysis revealed reduced cell proliferation markers in treated tumors.
Safety and Toxicity
Safety assessments have indicated that sodium 2-(phosphonooxy)propane-1,3-bis(olate) has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
